molecular formula C20H19NO3S B2724647 1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034340-17-3

1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide

Cat. No. B2724647
CAS RN: 2034340-17-3
M. Wt: 353.44
InChI Key: HLQRDSSYXQTOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the thiophene and furan rings could be formed through a Paal-Knorr synthesis. The cyclopropane ring could be formed through a Simmons-Smith reaction, and the carboxamide group could be introduced through an amide coupling reaction .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be demethylated under acidic conditions, while the thiophene and furan rings could undergo electrophilic aromatic substitution. The cyclopropane ring could be opened under certain conditions, and the carboxamide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could make the compound more soluble in polar solvents, while the presence of the aromatic rings could increase its solubility in nonpolar solvents .

Scientific Research Applications

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. These findings suggest potential applications in developing antiprotozoal therapies (Ismail et al., 2004).

Antimicrobial and Antioxidant Studies

Cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates exhibit notable antimicrobial and antioxidant activities. This research highlights the compound's potential in creating new antimicrobial agents and antioxidants (Raghavendra et al., 2016).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These compounds present a promising avenue for developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antiproliferative Activity

The synthesis and characterization of a compound with significant inhibitory activity against cancer cell lines suggest its application in cancer research and potential therapeutic uses for cancer treatment (Lu et al., 2021).

Intramolecular Cyclisation for Novel Compounds

The cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides offers a method for synthesizing various indolizinone-based compounds, indicating applications in medicinal chemistry and drug development (Ruiz et al., 2006).

properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-23-18-5-3-2-4-16(18)20(9-10-20)19(22)21-12-15-6-7-17(24-15)14-8-11-25-13-14/h2-8,11,13H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRDSSYXQTOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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